3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride
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Overview
Description
3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. This process can be carried out under different conditions to yield the desired product. For instance, one-pot tandem cyclization/bromination in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant has been reported as an effective method . The reaction conditions are mild and do not require a base, making the process more convenient and efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include TBHP for oxidation, various nucleophiles for substitution, and transition metal catalysts for cyclization reactions. The conditions typically involve mild temperatures and solvents like ethyl acetate or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
- 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
- 3-Bromoimidazo[1,2-a]pyridin-8-amine
Uniqueness
What sets 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride apart is its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
2731007-68-2 |
---|---|
Molecular Formula |
C10H10BrClN2O2 |
Molecular Weight |
305.6 |
Purity |
95 |
Origin of Product |
United States |
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